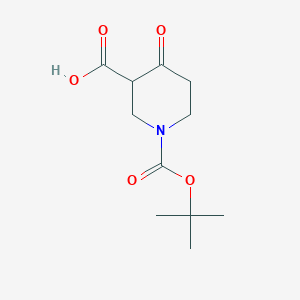

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

説明

“1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as 1-Boc-4-piperidinecarboxylic Acid and 1-(tert-Butoxycarbonyl)isonipecotic Acid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using DFT/6-311++G (d,p) as the basis set level -B3LYP approach for the gas phase, polar aprotic, and protic solvents phases .

Chemical Reactions Analysis

The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid substance at 20 degrees Celsius .

科学的研究の応用

Stereoselective Syntheses

Stereoselective Synthesis in Organic Chemistry

- Research highlights the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates and their derivatives, emphasizing the quantitative yield of cis isomers and the transformation into trans isomers through the Mitsunobu reaction and alkaline hydrolysis (Boev et al., 2015).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

- The study discusses the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity (Moskalenko & Boev, 2014).

Alkylation and Synthesis of Piperidine Derivatives

- The paper presents the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reaction with BrCH2CH=CRR’ to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as precursors for diverse piperidine derivatives (Moskalenko & Boev, 2014).

Structural Analysis and Applications

X-ray Structural Analysis

- A study utilizing X-ray structural analysis reveals the molecular packing and bonding characteristics of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, providing insights into molecular structures and interactions (Didierjean et al., 2004).

Crystal Structure Examination

- Research focused on the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine to understand the role of N-methylation in peptide conformation, highlighting the conformation of tert-butoxycarbonyl group and the orientation of phenyl rings (Jankowska et al., 2002).

Chemical Reactions and Transformations

tert-Butyloxycarbonylation Reactions

- A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is introduced for the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high yield and chemoselectivity under mild conditions (Saito et al., 2006).

N-tert-Butoxycarbonylation of Amines

- The study explores the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, emphasizing the efficiency and environmental benignity of the process, and its potential application in peptide synthesis (Heydari et al., 2007).

Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives

- Synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives are reported, focusing on their potential as antibacterial agents and the observed enhanced activities of specific derivatives (Song et al., 2009).

作用機序

Target of action

The Boc group is primarily used to protect amines in organic synthesis . It prevents the amine group from reacting with other reagents during the synthesis process .

Mode of action

The Boc group can be added to an amine under basic conditions, forming a carbamate . When it’s no longer needed, the Boc group can be removed (deprotected) using an acid .

Biochemical pathways

The addition and removal of the Boc group are key steps in many synthetic pathways, particularly in the synthesis of peptides and other nitrogen-containing compounds .

Pharmacokinetics

The pharmacokinetics of a compound can be significantly affected by the presence or absence of a Boc group. The Boc group can increase the compound’s molecular weight and alter its polarity, which can affect its absorption, distribution, metabolism, and excretion .

Result of action

The use of the Boc group allows chemists to selectively react certain parts of a molecule while leaving others untouched. This can enable the synthesis of complex molecules with a high degree of control .

Action environment

The efficiency of Boc protection and deprotection can be influenced by various factors, including the temperature, the choice of solvent, and the presence of other functional groups in the molecule .

Safety and Hazards

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQOYWPKMIGNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655171 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-97-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)